molecular formula C9H9N3 B14537181 2-(5-Methyl-1H-imidazol-1-yl)pyridine CAS No. 62154-60-3

2-(5-Methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B14537181
CAS No.: 62154-60-3
M. Wt: 159.19 g/mol
InChI Key: UCRHXUCHAYVUEZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-imidazol-1-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-chloropyridine with 5-methylimidazole under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted imidazole and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1H-imidazol-1-yl)pyridine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-pyridine compounds and can lead to different interactions with molecular targets and different applications in research and industry.

Properties

CAS No.

62154-60-3

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(5-methylimidazol-1-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-8-6-10-7-12(8)9-4-2-3-5-11-9/h2-7H,1H3

InChI Key

UCRHXUCHAYVUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=CC=CC=N2

Origin of Product

United States

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